5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the reaction of cyclohexanone, ammonium acetate, and benzylidenemalononitrile to form intermediate compounds, which are then further reacted with isothiocyanates in pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to bind to DNA and inhibit cancer cell proliferation.
Biology: The compound’s interactions with biological macromolecules make it a candidate for studying cellular processes and pathways.
Industry: It can be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Diethylaminobenzylidene)rhodanine: This compound shares the diethylamino group and has applications in medicinal chemistry.
4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethylaniline: Another compound with a diethylamino group, used in various chemical reactions.
Uniqueness
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific structure, which allows for strong DNA binding and significant antitumor activity. Its combination of functional groups and fused ring system distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H30N4O2S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H30N4O2S/c1-6-28(7-2)15-10-8-14(9-11-15)18-19-16(12-24(3,4)13-17(19)29)25-21-20(18)22(30)27-23(26-21)31-5/h8-11,18H,6-7,12-13H2,1-5H3,(H2,25,26,27,30) |
InChI Key |
YVQRFMKFYRWTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SC |
Origin of Product |
United States |
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